molecular formula C17H10ClN3O3S B3004955 N'-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide CAS No. 851979-22-1

N'-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide

Cat. No.: B3004955
CAS No.: 851979-22-1
M. Wt: 371.8
InChI Key: BWNOYWIPWJXZAN-UHFFFAOYSA-N
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Description

N’-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring fused with a chromene moiety, and it is further functionalized with a carbohydrazide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Properties

IUPAC Name

N'-(4-chloro-1,3-benzothiazol-2-yl)-2-oxochromene-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O3S/c18-11-5-3-7-13-14(11)19-17(25-13)21-20-15(22)10-8-9-4-1-2-6-12(9)24-16(10)23/h1-8H,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNOYWIPWJXZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NNC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-chlorobenzo[d]thiazole-2-amine with 2-oxo-2H-chromene-3-carboxylic acid hydrazide under appropriate reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for N’-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products .

Scientific Research Applications

N’-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and chromene-based molecules, such as:

Uniqueness

N’-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide is unique due to its specific combination of functional groups and structural features.

Biological Activity

N'-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide is a complex organic compound with significant potential in medicinal chemistry, particularly due to its structural features and biological activity. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

Structural Overview

The compound features a chromene core fused with a benzo[d]thiazole moiety and is functionalized with a carbohydrazide group . This unique structure contributes to its biological properties and makes it a subject of interest in drug development.

The primary biological activity of this compound is attributed to its inhibition of cyclooxygenase (COX) enzymes , which play a crucial role in the arachidonic acid pathway responsible for the synthesis of inflammatory mediators such as prostaglandins. The inhibition of COX enzymes leads to:

  • Reduced production of inflammatory mediators
  • Anti-inflammatory effects
  • Analgesic properties

This mechanism suggests potential applications in treating conditions characterized by inflammation and pain.

Biological Activity Data

Research indicates that this compound exhibits significant biological activity, particularly in anti-inflammatory and analgesic contexts. Below is a summary table comparing its activity with related compounds:

Compound NameStructure FeaturesBiological ActivityIC50 (µM)
This compoundChromene + Thiazole + CarbohydrazideAnti-inflammatory, AnalgesicTBD
4-ChloroquinolineChlorine-substituted quinoline ringAntimicrobial5.0
Benzothiazole derivativesThiazole moietyDiverse biological activities3.0
Coumarin derivativesCoumarin coreAntioxidant, Anti-cancer2.7

Pharmacokinetics

Similar compounds in the literature indicate that this compound may have good bioavailability and absorption characteristics within biological systems. The pharmacokinetic profile is essential for understanding its therapeutic potential.

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